An In-depth Technical Guide to Fmoc-Dha-OH: Chemical Properties and Stability
An In-depth Technical Guide to Fmoc-Dha-OH: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Dha-OH (N-α-(9-fluorenylmethoxycarbonyl)-α,β-dehydroalanine) is a non-proteinogenic amino acid that serves as a valuable building block in peptide synthesis and drug development. Its unique α,β-unsaturated bond introduces conformational constraints and a reactive site for Michael addition, making it a target for creating peptides with enhanced proteolytic stability, modified secondary structures, and for the introduction of various functionalities through bioconjugation. This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of Fmoc-Dha-OH, intended for professionals in the fields of peptide chemistry, medicinal chemistry, and drug discovery.
Chemical Properties
Fmoc-Dha-OH is a white to off-white solid. Its core chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₈H₁₅NO₄ |
| Molecular Weight | 309.32 g/mol [1][2] |
| CAS Number | 261522-33-2[1][2] |
| Appearance | White to off-white solid[1] |
| Boiling Point | 534.3 ± 42.0 °C at 760 mmHg[3] |
| Density | 1.3 ± 0.1 g/cm³[3] |
| Solubility | Soluble in DMSO (100 mg/mL)[1] |
Stability and Handling
Proper storage and handling of Fmoc-Dha-OH are crucial to maintain its integrity and reactivity for research applications.
Storage: For long-term storage, Fmoc-Dha-OH should be kept at 4°C and protected from light.[2] When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month, with protection from light being essential.[1] It is advisable to allow the compound to warm to room temperature in a desiccator before opening to prevent moisture absorption, which can compromise its stability.
Stability Profile: The stability of Fmoc-Dha-OH is influenced by its two key structural features: the base-labile Fmoc protecting group and the reactive dehydroalanine (B155165) moiety.
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pH Stability: The Fmoc group is notoriously unstable under basic conditions.[4] Standard Fmoc deprotection in solid-phase peptide synthesis (SPPS) is achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like DMF.[4] Consequently, Fmoc-Dha-OH will readily decompose in the presence of strong bases. While stable under acidic conditions typically used for cleavage of side-chain protecting groups (e.g., trifluoroacetic acid), the dehydroalanine residue itself can be susceptible to hydration under strongly acidic aqueous conditions, leading to the formation of a pyruvoyl group.[5] Neutral to slightly basic conditions (pH 7-8) have been noted as necessary for some reactions involving dehydroalanine residues.[4]
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Reactivity with Nucleophiles: The α,β-unsaturated carbonyl system in the dehydroalanine residue makes it an electrophile and susceptible to Michael addition by nucleophiles.[5] This reactivity is a key feature for its use in bioconjugation. Thiols, such as the side chain of cysteine or glutathione, are particularly reactive towards dehydroalanine. This reaction is pH-dependent, with the rate increasing at higher pH values due to the increased concentration of the more nucleophilic thiolate anion.
Experimental Protocols
Synthesis of Fmoc-Dha-OH
A common laboratory-scale synthesis of Fmoc-Dha-OH involves the dehydration of an N-Fmoc-L-serine derivative. One reported method involves the formation of a mesylate from Fmoc-Ser-OH followed by a base-mediated elimination.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of Fmoc-Dha-OH.
Detailed Protocol:
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Mesylation of Fmoc-Ser-OH:
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Dissolve Fmoc-Ser-OH in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C in an ice bath.
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Add a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 equivalents).
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Slowly add methanesulfonyl chloride (MsCl, 1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude Fmoc-Ser(OMs)-OH.
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Base-mediated Elimination:
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Dissolve the crude Fmoc-Ser(OMs)-OH in a suitable solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).
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Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents).
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Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
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Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
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Purification:
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The crude Fmoc-Dha-OH can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of acetic acid to ensure protonation of the carboxylic acid.
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Combine the fractions containing the pure product and evaporate the solvent to yield Fmoc-Dha-OH as a solid.
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Incorporation of Fmoc-Dha-OH into Peptides via SPPS
Fmoc-Dha-OH can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.
Diagram of the SPPS Cycle for Fmoc-Dha-OH Incorporation:
Caption: Standard SPPS cycle for incorporating Fmoc-Dha-OH.
Detailed Protocol:
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Resin Preparation: Start with a resin-bound peptide chain with a free N-terminal amine.
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Activation: In a separate vessel, dissolve Fmoc-Dha-OH (3-5 equivalents relative to the resin loading) in a suitable solvent (e.g., DMF). Add a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and a base like DIEA (2 equivalents relative to the amino acid). Allow the activation to proceed for a few minutes.
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Coupling: Add the activated Fmoc-Dha-OH solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
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Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
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Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added dehydroalanine residue.
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Washing: Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.
Reactivity and Applications
The electrophilic nature of the α,β-unsaturated system in dehydroalanine is a key feature that is exploited in various applications.
Michael Addition with Thiols
The reaction of dehydroalanine with thiols, such as the side chain of cysteine, is a powerful tool for creating thioether crosslinks in peptides and for conjugating molecules to peptides and proteins.
Diagram of Michael Addition of a Thiol to Dehydroalanine:
Caption: Reaction pathway for the Michael addition of a thiol to a dehydroalanine residue.
This reaction can be used to:
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Form lanthionine (B1674491) and methyllanthionine bridges: These thioether crosslinks are found in a class of ribosomally synthesized and post-translationally modified peptides known as lantibiotics, which often exhibit potent antimicrobial activity.
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Site-specific bioconjugation: Dehydroalanine can be introduced into a peptide sequence as a "handle" for the specific attachment of drugs, imaging agents, or other molecules containing a thiol group. This allows for precise control over the location of conjugation.
Conclusion
Fmoc-Dha-OH is a versatile and valuable reagent for peptide chemists and drug development professionals. Its ability to introduce conformational constraints and a reactive handle for bioconjugation makes it a powerful tool for designing novel peptides with tailored properties. A thorough understanding of its chemical properties, stability, and reactivity is essential for its successful application in the synthesis of complex peptide-based molecules. By following the appropriate handling, storage, and reaction protocols, researchers can effectively harness the potential of Fmoc-Dha-OH in their scientific endeavors.
References
- 1. Synthetic and conformational studies on dehydroalanine-containing model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Kinetics and mechanism of the addition of nucleophiles to alpha,beta-unsaturated thiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
